molecular formula C26H12Cl4N2O9 B14488021 5-(2,4-Dichlorophenoxy)-2-nitrobenzoic anhydride CAS No. 63580-77-8

5-(2,4-Dichlorophenoxy)-2-nitrobenzoic anhydride

Cat. No.: B14488021
CAS No.: 63580-77-8
M. Wt: 638.2 g/mol
InChI Key: IBNMARNENOIOFO-UHFFFAOYSA-N
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Description

5-(2,4-Dichlorophenoxy)-2-nitrobenzoic anhydride is an organic compound with significant applications in various fields such as chemistry, biology, and industry This compound is characterized by its unique structure, which includes a dichlorophenoxy group and a nitrobenzoic anhydride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-Dichlorophenoxy)-2-nitrobenzoic anhydride typically involves the reaction of 2,4-dichlorophenol with 2-nitrobenzoic acid under anhydrous conditions. The reaction is facilitated by the use of dehydrating agents such as thionyl chloride or phosphorus pentachloride, which help in the formation of the anhydride linkage. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Dichlorophenoxy)-2-nitrobenzoic anhydride undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of 5-(2,4-Dichlorophenoxy)-2-aminobenzoic anhydride.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(2,4-Dichlorophenoxy)-2-nitrobenzoic anhydride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(2,4-Dichlorophenoxy)-2-nitrobenzoic anhydride involves its reactivity with various molecular targets. The compound can interact with nucleophiles, leading to the formation of covalent bonds with target molecules. The nitro group can undergo redox reactions, influencing the compound’s reactivity and interactions with biological systems. The dichlorophenoxy group can participate in substitution reactions, further modifying the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.

    2,4,5-Trichlorophenoxyacetic acid: Another herbicide with an additional chlorine atom.

    Triclosan: An antimicrobial agent with a dichlorophenoxy group.

Uniqueness

5-(2,4-Dichlorophenoxy)-2-nitrobenzoic anhydride is unique due to its combination of a dichlorophenoxy group and a nitrobenzoic anhydride moiety. This unique structure imparts distinct reactivity and potential applications compared to other similar compounds. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in research and industry.

Properties

CAS No.

63580-77-8

Molecular Formula

C26H12Cl4N2O9

Molecular Weight

638.2 g/mol

IUPAC Name

[5-(2,4-dichlorophenoxy)-2-nitrobenzoyl] 5-(2,4-dichlorophenoxy)-2-nitrobenzoate

InChI

InChI=1S/C26H12Cl4N2O9/c27-13-1-7-23(19(29)9-13)39-15-3-5-21(31(35)36)17(11-15)25(33)41-26(34)18-12-16(4-6-22(18)32(37)38)40-24-8-2-14(28)10-20(24)30/h1-12H

InChI Key

IBNMARNENOIOFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2)Cl)Cl)C(=O)OC(=O)C3=C(C=CC(=C3)OC4=C(C=C(C=C4)Cl)Cl)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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